ethyl 5-methoxy-1H-indazole-6-carboxylate

Description

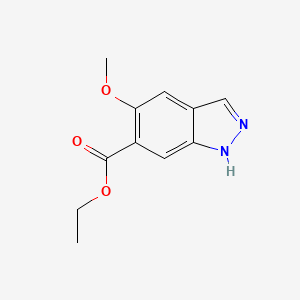

Ethyl 5-methoxy-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at position 5 and an ethyl ester (-COOEt) at position 4. The specific substitution pattern of this compound distinguishes it from analogs, influencing its physicochemical properties and reactivity.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-methoxy-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-5-9-7(6-12-13-9)4-10(8)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPOCNIPWWLMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=NNC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-methoxy-1H-indazole-6-carboxylate has found applications in several scientific research areas:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Material Science: Its derivatives are explored for use in organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.

Mechanism of Action

Ethyl 5-methoxy-1H-indazole-6-carboxylate is compared with other similar indazole derivatives, such as ethyl 5-methyl-1H-indazole-3-carboxylate and ethyl 5-methoxy-1H-indazole-3-carboxylate. While these compounds share structural similarities, this compound is unique in its substitution pattern and potential applications. The presence of the methoxy group at the 5-position and the carboxylate ester at the 6-position provides distinct chemical properties and reactivity.

Comparison with Similar Compounds

Structural Analogs in the Indazole Family

Positional Isomers: Carboxylate and Methoxy Substitution

- Ethyl 5-Methoxy-1H-Indazole-3-Carboxylate (CAS 865887-16-7): This isomer differs only in the carboxylate position (3 vs. 6). Purity exceeds 97.0%, suggesting robust synthetic protocols .

- Methyl 1H-Indazole-6-Carboxylate (CAS 170487-40-8) :

Replacing the ethyl ester with a methyl group decreases molecular weight (176.17 vs. 220.23) and lipophilicity (clogP ~1.5 vs. ~2.2 estimated), impacting bioavailability. Such analogs are common intermediates in drug synthesis .

Methoxy Position Variants

- Ethyl 6-Methoxy-1H-Indazole-3-Carboxylate (CAS 858671-77-9): Methoxy and carboxylate groups swap positions (6-OCH₃, 3-COOEt).

Heterocycle Variants: Pyrazole Derivatives

- Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0) :

The pyrazole core (five-membered ring with two adjacent nitrogens) contrasts with indazole’s fused benzene ring. The 1-methyl group enhances steric bulk, while the smaller ring system reduces π-π stacking capability, limiting use in certain drug designs .

Table 1: Key Attributes of Ethyl 5-Methoxy-1H-Indazole-6-Carboxylate and Analogs

Key Observations:

Substituent Position :

- Carboxylate at position 6 (target compound) vs. 3 (CAS 865887-16-7) affects molecular planarity and interactions with hydrophobic pockets in enzymes .

- Methoxy at position 5 stabilizes the indazole ring through electron donation, enhancing resonance compared to 6-methoxy analogs .

Ester Group (Ethyl vs.

Heterocycle Core :

- Indazole derivatives show greater aromatic stabilization and binding versatility compared to pyrazoles, making them preferred in kinase inhibitor design .

Biological Activity

Ethyl 5-methoxy-1H-indazole-6-carboxylate is a compound belonging to the indazole family, characterized by its five-membered ring structure containing nitrogen atoms. This compound has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities, including kinase inhibition, anticancer properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₂O₃

- Molecular Weight : Approximately 220.23 g/mol

- Functional Groups : Methoxy group at the 5-position and ethyl ester at the 6-position of the indazole ring.

The unique substitution pattern of this compound influences its reactivity and biological activity compared to other indazole derivatives.

This compound primarily exhibits its biological activity through:

- Kinase Inhibition : This compound is known to interact with kinases by binding to their ATP-binding sites, inhibiting their activity. This mechanism is crucial in regulating various cellular processes, including cell cycle progression and apoptosis.

- Biochemical Pathways : It potentially affects pathways related to cell cycle regulation and DNA damage response, particularly through inhibition of CHK1, CHK2, and SGK kinases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrates cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 20 µM. It induces cell cycle arrest and apoptosis in treated cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for treating inflammatory diseases .

Pharmacological Applications

This compound serves as a versatile building block in medicinal chemistry:

- Synthesis of Derivatives : It is used as an intermediate in synthesizing various pharmaceuticals targeting antiviral, anti-inflammatory, and anticancer activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-hydroxy-1H-indazole-6-carboxylate | Hydroxyl group at the 5-position | Moderate kinase inhibition |

| Ethyl 5-methyl-1H-indazole-3-carboxylate | Methyl group at the 5-position | Anticancer activity noted |

| This compound | Methoxy group at the 5-position | Significant kinase inhibition and anticancer |

This table illustrates how this compound stands out due to its unique structural features and potent biological activities compared to its analogs.

Case Studies and Research Findings

Several studies highlight the potential of this compound in clinical applications:

- In Vitro Anticancer Study :

- Anti-inflammatory Evaluation :

Preparation Methods

Starting Materials and Initial Functionalization

- Starting Material: 4-amino-3-methoxybenzoate derivatives are commonly used as precursors.

- Functionalization: Potassium acetate and acetic anhydride are employed to facilitate acetylation and activation of the amino group, preparing it for subsequent diazotization.

Diazotization and Cyclization

- The amino ester intermediate is treated with isoamyl nitrite in the presence of 18-crown-6 ether as a phase-transfer catalyst.

- The reaction is carried out in chloroform under reflux for extended periods (e.g., 21 hours) to promote ring closure forming the indazole scaffold.

Esterification and Purification

- The crude product is purified by silica gel column chromatography using a solvent system such as n-hexane:ethyl acetate (1:1).

- Further esterification or hydrolysis steps may be performed to adjust the carboxylate group, often using acidic or basic aqueous conditions.

Detailed Experimental Data from Literature

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of ethyl 1H-indazole-5-carboxylate from 4-amino-3-methylbenzoate | Suspension in chloroform, acetic anhydride addition, 1 h stirring | 31% | Reflux with isoamyl nitrite and 18-crown-6 for 21 h; purification by column chromatography |

| Hydrolysis and esterification of ethyl 1-acetyl-1H-indazole-5-carboxylate | Stirring in concentrated HCl, water, ethanol at room temperature for 15 h | Not specified | Converts acetyl intermediate to final ester form |

Source: Adapted from Ambeed synthesis report for a related indazole ester compound

Alternative Synthetic Routes and Modifications

Cyclocondensation Method: Cyclocondensation of 1,3-dicarbonyl compounds with hydrazinylbenzoic acid or hydrazine in acidic methanol solution at room temperature has been reported to yield indazole derivatives efficiently. This method can be adapted for methoxy-substituted analogs.

Microwave-Assisted Coupling: Coupling of 3-bromo-1H-indazole with methoxycarbonylphenylboronic acid pinacol ester under microwave irradiation has been demonstrated to produce substituted indazole esters with good yields. This approach offers a rapid and efficient alternative to classical heating.

Solvent and Reaction Medium Considerations

- Reactions are often performed in inert organic solvents such as chloroform or dichloromethane.

- Aqueous acidic mixtures (e.g., acetic acid and hydrochloric acid) are used for hydrolysis and cyclization steps at elevated temperatures (~90°C).

- Phase-transfer catalysts like 18-crown-6 enhance reaction efficiency in biphasic systems.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | 4-amino-3-methoxybenzoate or derivatives | 70 mmol scale |

| Solvent | Chloroform, dichloromethane, methanol | 50-100 mL per 10-15 g substrate |

| Catalyst/Additives | Potassium acetate, 18-crown-6, isoamyl nitrite | Stoichiometric or slight excess |

| Temperature | Room temperature to reflux (40-90°C) | Step-dependent |

| Reaction Time | 1 h to 21 h | Longer for diazotization and cyclization |

| Purification | Silica gel chromatography (n-hexane:ethyl acetate 1:1) | Standard flash chromatography |

| Yield | 30-60% depending on step and method | Moderate yields typical |

Research Findings and Observations

- The methoxy group at the 5-position influences the electronic properties of the indazole ring, affecting reaction rates and product stability.

- The use of isoamyl nitrite as a nitrosating agent is critical for successful diazotization and ring closure.

- Phase-transfer catalysts improve reaction homogeneity and yield.

- Microwave-assisted synthesis reduces reaction times significantly while maintaining or improving yields.

- Esterification under acidic conditions is effective for converting carboxylic acid intermediates into ethyl esters without significant side reactions.

Q & A

Q. What are the standard synthetic routes for ethyl 5-methoxy-1H-indazole-6-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors. For example, indazole derivatives are often prepared through:

- Esterification : Reacting carboxylic acid intermediates (e.g., 6-methoxy-1H-indazole-5-carboxylic acid) with ethanol under acidic conditions.

- Cyclization : Using reagents like POCl₃ or PCl₃ to form the indazole ring from hydrazine derivatives.

Key reaction conditions include refluxing in anhydrous solvents (e.g., DCM, THF) for 4–6 hours. Yields can exceed 85% with optimized stoichiometry .

Table 1 : Representative Reaction Conditions

| Precursor | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 6-Methoxy-indazole acid | Ethanol/H₂SO₄, reflux | Ethyl ester derivative | 90% |

| Hydrazine derivative | POCl₃, DCM, 4h, reflux | Cyclized indazole core | 88% |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm) and ester (δ ~4.3 ppm for -OCH₂CH₃) groups.

- LC-MS : Verify molecular weight (e.g., 220.22 g/mol) and detect impurities.

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies).

- X-ray crystallography : Resolve crystal structure for absolute configuration validation (e.g., monoclinic P2₁/c space group observed in related indazoles) .

Q. What solubility and formulation considerations are critical for in vitro assays?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM). Prepare stock solutions in DMSO and dilute in assay buffers (final DMSO ≤1% to avoid cytotoxicity).

- Stability : Store lyophilized powder at -20°C; solutions in DMSO are stable for 1 month at -80°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer : Apply Design of Experiments (DOE) principles:

- Variables : Temperature, solvent polarity, catalyst loading (e.g., H₂SO₄ vs. TsOH).

- Response Surface Methodology (RSM) : Identify interactions between variables. For example, increasing temperature from 70°C to 90°C with TsOH improves esterification yield by 12% .

- Scale-up : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

Q. What computational strategies predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G*) to model reaction pathways (e.g., cyclization barriers).

- Molecular Docking : Screen against protein databases (e.g., kinase targets) to prioritize in vitro assays. For example, the methoxy group may sterically hinder ATP-binding pocket interactions .

Q. How do structural modifications (e.g., halogenation) affect bioactivity?

- Methodological Answer : Compare analogs via SAR studies :

- Halogenation : Introduce Br/Cl at position 5 to enhance lipophilicity (logP ↑0.5) and cytotoxicity (IC₅₀ ↓2-fold in cancer cell lines).

- Methoxy Group Removal : Reduces metabolic stability (t₁/₂ ↓ from 4h to 1.5h in liver microsomes).

Table 2 : Bioactivity Comparison of Indazole Derivatives

| Derivative | Modification | IC₅₀ (μM) | logP |

|---|---|---|---|

| 5-Methoxy (Parent) | None | 12.3 | 2.1 |

| 5-Bromo | Halogenation | 6.7 | 2.6 |

| 5-Hydroxy | Demethylation | 25.8 | 1.8 |

Q. How can researchers resolve contradictions in reported biological data?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line authentication, serum-free media).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. resazurin) .

Q. What advanced purification techniques address challenges in isolating polar byproducts?

- Methodological Answer :

- HILIC Chromatography : Separate polar impurities (e.g., unreacted carboxylic acid) using a hydrophilic stationary phase.

- Countercurrent Chromatography (CCC) : Achieve high recovery (>95%) without silica gel adsorption losses.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.